molecular formula C25H29N5O3 B14969396 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B14969396
M. Wt: 447.5 g/mol
InChI Key: JGTVKPWQMPHQKI-UHFFFAOYSA-N
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Description

N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features an indole moiety, a piperidine ring, and a cycloheptapyridazine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Cycloheptapyridazine Synthesis: This involves the condensation of appropriate hydrazine derivatives with cyclic ketones.

    Coupling Reactions: The final step involves coupling the indole, piperidine, and cycloheptapyridazine moieties using amide bond formation techniques, typically employing reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, forming various oxidized derivatives.

    Reduction: Reduction of the carbonyl groups in the compound can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives of the carbonyl groups.

    Substitution: Introduction of various functional groups on the indole ring, such as halogens or nitro groups.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can be explored for potential therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.

    Biological Studies: The compound can be used to study the biological pathways and interactions of indole derivatives.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of indole-containing compounds.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety is known to bind to multiple receptors, influencing signaling pathways and biological processes. The piperidine and cycloheptapyridazine structures may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid derivatives: These compounds share the indole moiety and exhibit similar biological activities.

    Piperidine derivatives: Compounds with piperidine rings are known for their pharmacological properties.

    Cycloheptapyridazine derivatives: These compounds are of interest due to their unique ring structure and potential biological activities.

Uniqueness

N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to the combination of the indole, piperidine, and cycloheptapyridazine moieties in a single molecule. This unique structure may result in distinct biological activities and interactions compared to other similar compounds.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C25H29N5O3/c31-23(16-30-24(32)15-18-6-2-1-3-9-21(18)28-30)26-19-10-12-29(13-11-19)25(33)22-14-17-7-4-5-8-20(17)27-22/h4-5,7-8,14-15,19,27H,1-3,6,9-13,16H2,(H,26,31)

InChI Key

JGTVKPWQMPHQKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4

Origin of Product

United States

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